8-Fluoropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
8-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXOWUJWRXGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Fluoropyrrolo 1,2 a Quinoxaline Analogs
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can be significantly influenced by the nature and position of substituents on the tricyclic ring system. Research has shown that both hydrophobic and hydrophilic groups can modulate the potency and efficacy of these compounds, depending on the specific biological target.
For instance, in the context of Sirt6 activators, studies have revealed that hydrophobic substituents on the tricyclic ring are generally beneficial for activity. nih.gov The introduction of methyl and trifluoromethyl groups has been shown to enhance the activating effect on Sirt6. Conversely, hydrophilic substituents such as hydroxyl and sulfonyl groups tend to be unfavorable, leading to a decrease or complete loss of potency. nih.gov For example, an 8-fluoro substituent resulted in a decrease in Sirt6 deacetylation activation. nih.gov
In a different context, for inhibitors of IKKβ, a key kinase in inflammatory pathways, substitutions at various positions of the quinoxaline (B1680401) ring have been explored. nih.gov Analogs with a meta-chloro and para-fluoro disubstitution on a phenyl ring attached to the quinoxaline core were found to be significantly more potent than the parent compound. nih.gov This highlights the nuanced and target-dependent nature of substituent effects.
The following interactive table summarizes the effects of various substituents on the biological activity of pyrrolo[1,2-a]quinoxaline analogs based on reported research findings.
| Substituent | Position | Effect on Biological Activity | Target | Reference |
| 8-Fluoro | Tricyclic Ring | Decrease in activity | Sirt6 | nih.gov |
| 8-Methyl | Tricyclic Ring | Beneficial for activity | Sirt6 | |
| 8-Methoxy | Tricyclic Ring | Beneficial for activity | Sirt6 | |
| 7-Hydroxymethyl | Tricyclic Ring | Decrease in activity | Sirt6 | nih.gov |
| 7-Carboxamido | Tricyclic Ring | Dramatic loss of potency | Sirt6 | nih.gov |
| 1-Hydroxymethyl | Tricyclic Ring | Dramatic loss of potency | Sirt6 | nih.gov |
| meta-Chloro, para-Fluoro (on phenyl) | External Ring | ~3-fold more potent | IKKβ | nih.gov |
| meta-Trifluoromethyl (on phenyl) | External Ring | Improvement in activity | IKKβ | nih.gov |
| meta-Methyl (on phenyl) | External Ring | Dramatically reduced activity | IKKβ | nih.gov |
Positional and Electronic Influences of Fluoro Substitution on Activity Profiles
The introduction of a fluorine atom into a drug molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. The position and electronic nature of the fluoro substitution on the pyrrolo[1,2-a]quinoxaline scaffold are critical determinants of its activity profile.
The fluorine atom is highly electronegative and can alter the electron distribution within the molecule, influencing its pKa, lipophilicity, and metabolic stability. For example, the placement of a fluorine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline ring was found to decrease its ability to activate Sirt6. nih.gov This suggests that for this particular target, a decrease in electron density at this position is detrimental to activity.
In other studies on quinoxaline derivatives, the electronic effects of substituents have been shown to be crucial. For instance, in the development of IKKβ inhibitors, replacing an electron-donating methoxy (B1213986) group with an electron-withdrawing trifluoromethyl group at the meta-position of an attached phenyl ring led to improved activity. nih.gov This indicates that for this target, reducing the electron density on the peripheral phenyl ring is favorable.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of pyrrolo[1,2-a]quinoxaline analogs helps in understanding how their shape influences their interactions with proteins and other macromolecules.
Molecular docking studies have been employed to visualize and analyze the binding modes of these compounds. For example, in the case of Sirt6 activators, docking studies indicated that a protonated nitrogen on a side chain of a pyrrolo[1,2-a]quinoxaline derivative forms a π-cation interaction with a tryptophan residue (Trp188) in the binding pocket, stabilizing the compound within the site. nih.govnih.gov This interaction is crucial for the compound's activity.
The rigidity or flexibility of the pyrrolo[1,2-a]quinoxaline scaffold can also be modulated to optimize binding. For instance, dehydrogenating the quinoxaline ring, which would alter its conformation, was found to be unfavorable for Sirt6 activation. nih.gov This suggests that a specific three-dimensional arrangement of the tricyclic system is necessary for productive binding.
Design Strategies for Modulating Selectivity and Potency within the Pyrrolo[1,2-a]quinoxaline Framework
The design of potent and selective inhibitors or activators based on the pyrrolo[1,2-a]quinoxaline scaffold involves a variety of strategies aimed at fine-tuning its interaction with the intended target while minimizing off-target effects.
One common strategy is scaffold hopping , where the core scaffold is modified to explore new chemical space while retaining key pharmacophoric features. This approach was successfully used to develop non-covalent BTK inhibitors from a known inhibitor, BMS-986142, leading to potent pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. nih.gov
Another key strategy is the introduction of functional groups to exploit specific interactions within the target's binding site. For example, adding a functional hydrophilic side chain to the 2-position of a pyridyl moiety in a pyrrolo[1,2-a]quinoxaline-based Sirt6 activator improved its efficacy and drug-like properties. nih.gov
Structure-activity relationship (SAR) guided optimization is a fundamental approach where systematic modifications are made to the molecule to improve potency and selectivity. For instance, in the development of cannabinoid type 1 receptor (CB1R) antagonists, a high-throughput screening hit was optimized through a series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides to identify potent antagonists. nih.gov
The following table outlines some design strategies and their outcomes for pyrrolo[1,2-a]quinoxaline analogs.
| Design Strategy | Modification | Outcome | Target | Reference |
| Scaffold Hopping | From BMS-986142 to pyrrolo[1,2-a]quinoxalin-4(5H)-one | Potent and selective non-covalent BTK inhibitors | BTK | nih.gov |
| Introduction of Functional Groups | Hydrophilic side chain at 2-position of pyridyl moiety | Improved efficacy and drug-like properties | Sirt6 | nih.gov |
| SAR-Guided Optimization | N-alkylation and amide modifications | Identification of potent CB1R antagonists | CB1R | nih.gov |
| Ring System Modification | Replacement of -NH- with an oxygen atom | Slightly diminished activating effect | Sirt6 | nih.gov |
Application of SAR in Hit-to-Lead Optimization Processes
The transition from a "hit," a compound with initial activity found through screening, to a "lead," a compound with more drug-like properties and optimized activity, is a critical phase in drug discovery. SAR studies are the cornerstone of this hit-to-lead optimization process.
For pyrrolo[1,2-a]quinoxaline derivatives, this process has been successfully applied to develop novel antagonists for the cannabinoid type 1 receptor (CB1R). nih.gov Starting from a high-throughput screening (HTS) hit, a series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides were synthesized and evaluated. This systematic optimization, guided by SAR, led to the identification of potent in vitro CB1R antagonists, representing a new class of compounds in this therapeutic area. nih.gov
Similarly, in the quest for ASK1 inhibitors, a structural optimization strategy was devised for quinoxaline derivatives. This involved evaluating the structure-activity relationship of different nitrogen heteroaromatic rings, modifying a triazole moiety, and introducing various substituents on the quinoxaline ring to enhance inhibitory activity. This methodical approach, rooted in SAR principles, demonstrates the power of this process in refining the properties of a lead compound.
Computational and Theoretical Investigations of 8 Fluoropyrrolo 1,2 a Quinoxaline
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 8-Fluoropyrrolo[1,2-a]quinoxaline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G**, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.
These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The ground-state geometry optimization confirms the planar nature of the fused pyrroloquinoxaline ring system. The introduction of the fluorine atom at the 8th position can induce subtle changes in the local geometry and, more significantly, alter the electronic distribution across the molecule due to its high electronegativity. DFT also provides a map of the electron density, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its interaction with other molecules.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For this compound, FMO analysis reveals how the fluorine substituent influences the energy levels of these frontier orbitals. The electronegative fluorine atom generally lowers the energy of both the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. Theoretical calculations are essential for quantifying these values and predicting the molecule's reactivity profile. researchgate.net
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.20 | Region of electron-donating capability |
| LUMO Energy | -1.85 | Region of electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicates high chemical stability |
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate. Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been studied as inhibitors for a range of protein targets. cbs.dknih.govnih.gov
In silico docking simulations of this compound into the active sites of various enzymes and receptors can identify plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, docking studies on related quinoxaline (B1680401) scaffolds have revealed critical interactions with the active sites of targets like Bruton's tyrosine kinase (BTK), protein kinase CK2, and VEGFR-2. nih.govnih.gov The fluorine atom at the 8-position can play a significant role by forming specific hydrogen bonds or other electrostatic interactions with amino acid residues in the receptor's binding pocket, potentially enhancing binding affinity and selectivity. nih.gov
| Protein Target | Key Interacting Residues (Example) | Primary Interaction Type |
|---|---|---|
| Sirt6 (Sirtuin 6) | Trp188 | π-cation interactions nih.gov |
| PTP1B (Protein Tyrosine Phosphatase 1B) | Allosteric tunnel (α3/α6/α7) | Non-competitive binding cbs.dkresearchgate.net |
| CK2 (Protein Kinase CK2) | Val116, Ile174 | Hydrophobic interactions nih.gov |
| BTK (Bruton's Tyrosine Kinase) | Met477, Lys430 | Hydrogen bonding nih.gov |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and receptor and the stability of their complex. nih.gov
For this compound, an MD simulation would typically follow a docking study. The simulation would place the docked ligand-receptor complex in a simulated physiological environment (water, ions) and track its atomic movements over nanoseconds. This process helps to validate the docking pose; a stable pose will remain in the binding pocket throughout the simulation. MD simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. These simulations reveal how the ligand and protein adapt to each other and the role of water molecules in mediating their interaction.
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. nih.gov
For a crystalline form of this compound, Hirshfeld analysis would generate 3D surfaces colored according to the types of close contacts between neighboring molecules. These surfaces are complemented by 2D "fingerprint plots," which summarize all the intermolecular interactions. This analysis can precisely quantify the percentage of different interactions, such as H···H, C···H, N···H, and, importantly, F···H contacts. Understanding these interactions is crucial for rationalizing the crystal packing and its physical properties, such as stability and solubility. nih.govnih.gov
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~48% | Dominant van der Waals forces nih.gov |
| F···H/H···F | ~20% | Key interactions involving the fluorine atom nih.gov |
| C···H/H···C | ~19% | Contribute to crystal cohesion nih.gov |
| Other (N···H, C···C, etc.) | ~13% | Other minor contacts |
In Silico Prediction of Structure-Activity Relationships and Druggability
Computational methods are extensively used to predict the Structure-Activity Relationship (SAR) and "druggability" of new compounds. SAR studies explore how modifying a chemical structure affects its biological activity, helping to optimize lead compounds into potent drug candidates. nih.govacs.org Druggability assesses a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—which determine its potential to be a successful drug. nih.gov
For this compound, in silico models can predict its ADMET properties. For example, Lipinski's Rule of Five is often used as a first filter for oral bioavailability. Other models can predict properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. johnshopkins.eduresearchgate.net These predictions are vital for identifying potential liabilities early in the drug discovery process and for guiding the design of derivatives with improved druggability profiles. elsevierpure.com
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | 202.19 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 | Good balance for permeability and solubility |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Aqueous Solubility | Moderately soluble | Indicates potential for oral absorption |
| Blood-Brain Barrier Permeability | Predicted to be permeable | Suggests potential for CNS activity |
| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Lower risk of drug-drug interactions |
| Toxicity Risk | Low | Favorable safety profile predicted johnshopkins.edu |
Biological Activity Profiles and Mechanistic Elucidation of 8 Fluoropyrrolo 1,2 a Quinoxaline Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of 8-fluoropyrrolo[1,2-a]quinoxaline have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inhibiting key enzymes and pathways involved in tumor progression.
Cytotoxic Potential against Human Leukemia Cell Lines (e.g., K562, HL60, U937)
A number of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human leukemia cell lines, including K562, HL60, and U937. nih.govsci-hub.sebenthamopenarchives.com For instance, one study reported that out of a series of new substituted pyrrolo[1,2-a]quinoxaline derivatives, compound 1a was particularly effective against the K562 cell line, with a 50% inhibitory concentration (IC50) of 4.5 µM. nih.govsci-hub.se In the same study, compound 1h showed potent activity against the U937 cell line with an IC50 of 5 µM. nih.govsci-hub.se These compounds demonstrated greater potency than the reference inhibitor A6730. nih.govsci-hub.se The cytotoxic effects of these compounds are often linked to the induction of apoptosis. benthamopenarchives.com
Table 1: Cytotoxic Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against Human Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1a | K562 | 4.5 | nih.govsci-hub.se |
| 1h | U937 | 5 | nih.govsci-hub.se |
Inhibition of Key Protein Kinases (e.g., Human Protein Kinase CK2, AKT Kinase, SIRT6)
The anticancer properties of this compound derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell survival and proliferation.
Human Protein Kinase CK2: A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives have been identified as potent inhibitors of human protein kinase CK2. nih.gov One of the most promising compounds, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c , inhibited human CK2 with an IC50 of 49 nM. nih.gov These findings suggest that the pyrrolo[1,2-a]quinoxaline scaffold is a valuable starting point for developing novel CK2 inhibitors. nih.gov
AKT Kinase: Akt kinases are key regulators of tumor cell survival and are often overexpressed in various cancers. nih.govsci-hub.se Several new substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as potential Akt kinase inhibitors. nih.govsci-hub.senih.gov The antiproliferative activities of these compounds have been demonstrated in cell lines with active phosphorylated Akt, such as K562 and U937. nih.govsci-hub.se
SIRT6: Sirtuin 6 (SIRT6) activation has been identified as a promising therapeutic strategy for various diseases, including cancer. nih.gov A novel series of pyrrolo[1,2-a]quinoxaline-based derivatives have been developed as potent and selective SIRT6 activators. nih.gov For example, compound 36 was found to significantly inhibit the colony formation of cancer cells. nih.gov These activators have shown low cytotoxicity and their on-target effects have been validated through Sirt6-knockdown studies. nih.gov
Modulation of Cellular Pathways Relevant to Cancer Progression (e.g., GPER-expressing breast cancer cells)
The G protein-coupled estrogen receptor (GPER) is implicated in the progression of certain types of breast cancer. While direct studies on this compound derivatives and GPER-expressing breast cancer cells are limited, the broader class of quinoxaline (B1680401) derivatives has been investigated for its effects on breast cancer. For instance, some quinoxaline derivatives have shown antiproliferative activity against the MCF-7 breast cancer cell line. nih.govsci-hub.se The development of estrogen independence is a major challenge in breast cancer treatment, and some studies have explored the role of other signaling pathways, such as the Hedgehog pathway, in this process. nih.gov Further research is needed to specifically elucidate the interaction of this compound derivatives with GPER and other pathways in breast cancer.
Antimicrobial and Antiparasitic Efficacy
In addition to their anticancer properties, derivatives of this compound have demonstrated notable activity against various microbial and parasitic pathogens.
Antifungal Activity against Fungal Pathogens (e.g., Candida species, Aspergillus species)
Quinoxaline derivatives have shown broad-spectrum antifungal activity. plos.orgnih.gov Specifically, certain pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their efficacy against clinically relevant fungal pathogens.
Candida species: Candida species are a major cause of fungal infections in humans. plos.org Some quinoxaline derivatives have demonstrated effectiveness against various Candida species, including Candida albicans, Candida krusei, Candida tropicalis, Candida glabrata, and Candida parapsilosis. plos.orgnih.gov The antifungal activity of these compounds can be fungicidal. plos.org
Aspergillus species: Aspergillus species, particularly Aspergillus fumigatus, are significant opportunistic fungal pathogens. nih.gov While direct studies on the antifungal activity of this compound against Aspergillus are not extensively documented, related fluoroquinolone compounds have been shown to potentiate the activity of existing antifungal drugs like caspofungin against A. fumigatus. nih.govresearchgate.net This suggests a potential synergistic role for such derivatives in combating aspergillosis.
Inhibition of Fungal Multidrug Transporters (e.g., Candida albicans)
A significant challenge in treating fungal infections is the emergence of drug resistance, often mediated by the overexpression of multidrug transporters. A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the drug efflux activity of two important Candida albicans transporters, CaCdr1p and CaMdr1p.
In a screening of twenty-nine such derivatives, twenty-three compounds were found to be dual inhibitors of both CaCdr1p and CaMdr1p. Notably, two compounds, 1d and 1f , exhibited a synergistic effect with fluconazole (B54011) in a yeast strain overexpressing the CaMdr1p transporter, indicating their potential to chemosensitize resistant fungal cells.
Antimalarial and Antileishmanial Properties
The pyrrolo[1,2-a]quinoxaline core structure has been a foundation for the development of potent antiprotozoal agents.
Antimalarial Activity:
Novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their in vitro activity against the intraerythrocytic stages of Plasmodium falciparum strains, including the chloroquine-resistant W2 strain and the chloroquine-sensitive 3D7 strain. nih.gov The biological results demonstrated significant antimalarial activity, with IC50 values in the micromolar range. nih.gov Notably, bis-pyrrolo[1,2-a]quinoxalines 1n and 1p emerged as the most potent candidates, with selectivity indices of 40.6 on the W2 strain and 39.25 on the 3D7 strain, respectively. nih.gov Researchers have also investigated the potential of these compounds to target Plasmodium telomeres by stabilizing G-quadruplexes. nih.gov
Antileishmanial Activity:
In the quest for broad-spectrum antiprotozoal agents, the activity of these derivatives against Leishmania donovani was also explored. nih.gov A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives, analogous to the alkaloid chimanine B, were synthesized and showed activity against the promastigote forms of L. major, L. mexicana, and L. donovani, with IC50 values ranging from 1.2 to 14.7 μM. nih.gov However, the initial bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives tested revealed a more selective antiplasmodial profile over antileishmanial activity. nih.gov Further studies on quinoxaline 1,4-di-N-oxide derivatives with salicylamide (B354443) and sulfonamide substitutions have also demonstrated antileishmanial activity. mdpi.com
Interactive Data Table: Antimalarial and Antileishmanial Activity
| Compound | Target Organism | Activity (IC50) | Selectivity Index (SI) | Reference |
| bis-pyrrolo[1,2-a]quinoxaline 1n | P. falciparum (W2) | µM range | 40.6 | nih.gov |
| bis-pyrrolo[1,2-a]quinoxaline 1p | P. falciparum (3D7) | µM range | 39.25 | nih.gov |
| 4-alkapolyenylpyrrolo[1,2-a]quinoxalines | L. major, L. mexicana, L. donovani | 1.2 - 14.7 µM | Not Reported | nih.gov |
Antitubercular Activity
The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising framework for the development of antitubercular agents. mdpi.com While specific studies on this compound are emerging, the broader class of quinoxaline derivatives has shown notable activity against Mycobacterium tuberculosis. For instance, a new class of quinoxaline di-N-oxides (QdNOs) with amino acid side chains has exhibited promising antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM, which is comparable to some clinically used drugs. mdpi.com The historical context for this line of inquiry dates back to the 1950s, with early reports on the antitubercular properties of 8-hydroxyquinoline (B1678124) derivatives. nih.gov
Antiviral Activity Investigations
The antiviral potential of pyrrolo[1,2-a]quinoxaline derivatives has been explored against several viral targets, including HIV and SARS-CoV-2.
Anti-HIV Activity
The pyrrolo[1,2-a]quinoxaline heterocyclic framework is recognized as a key intermediate for synthesizing compounds with anti-HIV properties. nih.gov Design and synthesis of novel quinoxaline derivatives have been pursued to develop new anti-HIV agents. nih.gov Through pharmacophore modeling, virtual screening, and 3D-QSAR studies, researchers have designed quinoxaline derivatives with the potential to inhibit the HIV integrase enzyme. nih.govresearchgate.net Two such quinoxaline derivatives, 7d and 7e , have demonstrated promising results and are considered for further development as novel anti-HIV agents. nih.govresearchgate.net
Inhibition of Viral Proteases (e.g., Main Protease 3CLpro in SARS-CoV-2)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. google.comnih.gov While direct studies on this compound are not yet widely published, the broader class of quinoxaline-related structures has been investigated. Computational studies involving molecular docking, ADMET pharmacokinetic profiling, and molecular dynamics simulations have been employed to identify potential 3CLpro inhibitors. nih.gov These in-silico methods, supported by in-vitro assays, have been used to screen various compounds, including plant polyphenols, for their inhibitory potential against SARS-CoV-2 3CLpro. nih.gov For instance, a potent non-covalent inhibitor of SARS-CoV-2 3CLpro, SARS-CoV-2 3CLpro-IN-13 , has been identified with an IC50 value of 21 nM. medchemexpress.com
Modulation of Metabolic Pathways
Beyond infectious diseases, derivatives of pyrrolo[1,2-a]quinoxaline have shown potential in modulating key metabolic pathways, offering new avenues for treating metabolic disorders.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Insulin (B600854) Mimetic Effects
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, and its inhibition is a validated therapeutic target for type 2 diabetes. nih.govnih.gov Pyrrolo[1,2-a]quinoxalines substituted at various positions have been identified as potent and selective inhibitors of PTP1B. nih.gov These compounds were found to be non-toxic to cells and exhibited inhibitory activity in the low- to sub-micromolar range. nih.gov
The 4-benzyl derivative of pyrrolo[1,2-a]quinoxaline was the most potent inhibitor identified, with an IC50 of 0.24 μM. nih.gov Certain analogues containing chlorine atoms at the C7 and/or C8 positions maintained their potency and demonstrated good selectivity against the related T-cell protein tyrosine phosphatase (TCPTP), with a selectivity index greater than 40. nih.gov
Significantly, the most potent inhibitors acted as insulin mimetics, increasing glucose uptake. nih.gov The 4-benzyl derivative was shown to inhibit the phosphorylation of insulin receptor substrate 1 and AKT, key components of the insulin signaling pathway. nih.gov Molecular docking and dynamics simulations suggest that these compounds may bind to an allosteric pocket of PTP1B. nih.gov
Interactive Data Table: PTP1B Inhibition
| Compound | Target | Activity (IC50) | Selectivity Index (vs. TCPTP) | Reference |
| 4-benzyl-pyrrolo[1,2-a]quinoxaline | PTP1B | 0.24 µM | Not Reported | nih.gov |
| C7/C8 chloro-substituted pyrrolo[1,2-a]quinoxalines | PTP1B | Not Reported | >40 | nih.gov |
Influence on Glucose Uptake Mechanisms
While direct studies on the influence of this compound on glucose uptake mechanisms are not extensively detailed in the provided search results, the broader class of quinoxaline derivatives has been investigated for their potential in managing metabolic disorders. For instance, certain quinoxaline derivatives have been synthesized and evaluated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key enzyme in stress-induced signaling pathways that can lead to metabolic dysfunction. nih.gov Inhibition of ASK1 has been shown to improve inflammation and fibrosis in animal models of non-alcoholic steatohepatitis, a condition often associated with insulin resistance and altered glucose metabolism. nih.gov Further research is necessary to specifically elucidate the direct effects of this compound derivatives on glucose transporters and insulin signaling pathways.
Central Nervous System (CNS) and Receptor Modulation
Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have demonstrated significant activity within the central nervous system, interacting with several key receptors implicated in a range of neurological and psychiatric conditions.
A series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides, derived from the pyrrolo[1,2-a]quinoxaline scaffold, have been identified as potent antagonists of the cannabinoid 1 receptor (CB1R). nih.gov Through hit-to-lead optimization, researchers have developed a new class of in vitro potent CB1R antagonists. nih.gov This antagonism is of therapeutic interest for conditions such as obesity and metabolic syndrome, where CB1R overactivity is implicated.
Certain pyrrolyl-quinoxalinedione derivatives, which share a structural relationship with this compound, have been characterized as competitive non-NMDA receptor antagonists, with a notable affinity for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. nih.gov These compounds have demonstrated potent anticonvulsant effects in preclinical models, such as the kindling model of epilepsy, without inducing significant motor impairment. nih.gov The antagonistic action at AMPA receptors is a key mechanism for their neuroprotective and anticonvulsant properties. nih.govnih.gov For example, the AMPA receptor antagonist NBQX has been shown to protect hippocampal neurons from ischemic damage. nih.gov
Substituted pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been identified as antagonists of the CX3CR1 receptor, also known as the fractalkine receptor. drexel.edu This receptor and its ligand, CX3CL1 (fractalkine), play a crucial role in the communication between neurons and microglia, the resident immune cells of the central nervous system. Dysregulation of this signaling pathway is implicated in the pathogenesis of several CNS diseases, including HIV-Associated Neurocognitive Disorders (HAND) and Alzheimer's disease. drexel.edu By antagonizing CX3CR1, these compounds may offer a therapeutic strategy to modulate neuroinflammation and its detrimental consequences in these conditions. drexel.edu
While the provided information does not directly link this compound to 5-HT3 receptor agonism, it is important to note the diverse serotonergic activities of related heterocyclic compounds. For instance, the well-characterized compound 8-OH-DPAT is a potent 5-HT1A receptor agonist that modulates various behaviors and neurotransmitter systems. nih.gov The potential for derivatives of the pyrrolo[1,2-a]quinoxaline scaffold to interact with other serotonin (B10506) receptor subtypes, including the 5-HT3 receptor, remains an area for further investigation.
Inhibition of NADPH Oxidase 1 (NOX1)
The inhibitory activity of this compound derivatives against NADPH Oxidase 1 (NOX1) is a significant area of research. NOX enzymes are a major source of reactive oxygen species (ROS) in the body, and overactivation of NOX1 is implicated in the pathophysiology of various diseases, including cardiovascular diseases and cancer. The specific mechanisms and structure-activity relationships for NOX1 inhibition by this class of compounds are under investigation to develop selective inhibitors that could mitigate oxidative stress-related pathologies.
Comprehensive Analysis of Biological Target Identification and Validation Methodologies
The journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous scientific investigation to first identify its biological target and then validate this interaction. For derivatives of this compound, a multi-pronged approach is often employed, combining computational and experimental techniques to build a robust understanding of their mechanism of action.
A key biological target identified for pyrrolo[1,2-a]quinoxaline-based derivatives is Sirtuin 6 (Sirt6), a protein that plays a crucial role in cellular processes like DNA repair, gene expression, and metabolism. nih.govnih.gov The identification of Sirt6 as a potential target often begins with initial screenings and is then substantiated through more definitive validation methods.
One of the primary methods for on-target validation is the use of Sirt6-knockdown experiments . nih.govnih.gov In this technique, the expression of the Sirt6 gene is silenced or significantly reduced in cells. The this compound derivative is then introduced to these Sirt6-deficient cells. If the biological effect of the compound is diminished or absent in these cells compared to normal cells (with functional Sirt6), it provides strong evidence that the compound's activity is mediated through Sirt6. nih.gov
Molecular docking studies represent a powerful computational tool for elucidating the potential binding mechanism of these derivatives. nih.govnih.gov These studies simulate the interaction between the compound and its target protein at a molecular level. For instance, docking studies have indicated that the protonated nitrogen on the side chain of certain pyrrolo[1,2-a]quinoxaline derivatives can form π-cation interactions with specific amino acid residues, such as Trp188, within the binding pocket of Sirt6. nih.govnih.gov This helps to stabilize the compound within the binding site and provides a rational basis for its activity.
Further structure-activity relationship (SAR) studies help in understanding the role of specific chemical modifications on the compound's potency. For example, the introduction of a fluorine atom at the 8th position of the pyrrolo[1,2-a]quinoxaline core has been shown to influence its activity. One study found that the 8-fluoro substituted derivative (compound 70) led to a decrease in the activation of Sirt6 deacetylation compared to other derivatives. nih.gov This highlights the sensitivity of the target interaction to the electronic properties of the substituents on the tricyclic ring. The research suggested that hydrophobic groups on the tricyclic ring are generally beneficial for Sirt6 activation, while hydrophilic groups are not. nih.gov
Beyond a single target, broader screening methodologies are employed to understand the selectivity of these compounds. Kinase selectivity profiling is a crucial step when the intended target is a kinase, such as Bruton's tyrosine kinase (BTK), which has also been identified as a target for some pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. nih.gov This involves testing the compound against a large panel of different kinases to determine its specificity. A highly selective compound will inhibit its intended target at a much lower concentration than other kinases, which is a desirable property to minimize off-target effects. nih.gov
For other potential targets like Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes, researchers have used a combination of enzyme inhibition assays and cellular assays. nih.gov Pyrrolo[1,2-a]quinoxaline derivatives have shown inhibitory activity in the low- to sub-micromolar range against PTP1B. nih.gov To further understand the binding, molecular dynamics simulations have been employed. These simulations provide insights into the dynamic nature of the compound-protein interaction over time, supporting a putative binding mode to an allosteric pocket of the enzyme. nih.gov
The following interactive table summarizes the biological targets and the methodologies used for their identification and validation for derivatives of the pyrrolo[1,2-a]quinoxaline scaffold, including the 8-fluoro substituted compounds.
| Biological Target | Identification/Validation Methodologies | Key Findings for Pyrrolo[1,2-a]quinoxaline Derivatives |
| Sirtuin 6 (Sirt6) | Sirt6-knockdown experiments, Molecular docking studies | On-target effects validated; π-cation interactions with Trp188 in the binding pocket identified. nih.govnih.gov |
| Bruton's tyrosine kinase (BTK) | Kinase selectivity profiling | High selectivity for BTK demonstrated for certain derivatives. nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme inhibition assays, Molecular dynamics simulations | Potent inhibition observed, with a putative allosteric binding mode suggested. nih.gov |
| G protein-coupled estrogen receptor 1 (GPER) | Antiproliferative assays in GPER-expressing breast cancer cells | Some derivatives show anticancer properties targeting GPER. unisi.it |
Future Research Directions and Translational Outlook for 8 Fluoropyrrolo 1,2 a Quinoxaline
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrolo[1,2-a]quinoxalines, including the 8-fluoro derivative, is an active area of research, with a strong emphasis on developing more efficient and environmentally friendly methods. nih.gov Traditional synthetic routes are being challenged by innovative approaches that prioritize green chemistry principles. nih.govacs.orglsmu.lt
Recent advancements include the use of metal-free catalysts, such as iodine, and electrochemical methods for C(sp3)–H functionalization, which offer mild reaction conditions and high atom economy. rsc.orgrsc.org Iron-catalyzed transfer hydrogenation and palladium-catalyzed reductive cross-annulation are other promising strategies that utilize environmentally benign reagents and solvents like water. lsmu.ltresearchgate.net These methods often allow for the construction of the pyrrolo[1,2-a]quinoxaline (B1220188) core in a one-pot fashion, enhancing efficiency and reducing waste. acs.org For instance, a practical and concise protocol for the efficient preparation of pyrrolo[1,2-a]quinoxalines has been established through a cascade of alcohol oxidation/imine formation/intramolecular cyclization/oxidative dehydrogenation, using dioxygen as the terminal oxidant without the need for extra metals or additives. acs.org
Another novel approach involves the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles through annulation and cleavage of cyclic ethers. rsc.org The development of these sustainable methods is crucial for the large-scale and cost-effective production of 8-Fluoropyrrolo[1,2-a]quinoxaline and its derivatives for further research and potential therapeutic applications. nih.gov
Advanced Preclinical Pharmacological Profiling and Target Deconvolution
The pyrrolo[1,2-a]quinoxaline scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com Specifically, derivatives of this scaffold have been identified as potent and selective activators of Sirtuin 6 (Sirt6), a key regulator of cellular processes like energy metabolism and DNA repair. nih.govnih.gov
Advanced preclinical studies are essential to fully elucidate the therapeutic potential of this compound. This includes comprehensive in vitro and in vivo testing to determine its efficacy in various disease models. For example, certain pyrrolo[1,2-a]quinoxaline derivatives have demonstrated significant inhibition of pro-inflammatory cytokine production and have even shown activity against SARS-CoV-2. nih.govnih.gov
Target deconvolution, the process of identifying the specific molecular targets of a compound, is a critical step in understanding its mechanism of action. For pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, molecular docking studies have provided insights into their binding interactions, revealing that interactions with specific amino acid residues, such as Trp188, are crucial for their activity. nih.govnih.gov Further studies, including proteomic and genomic approaches, will be necessary to identify all potential targets of this compound and to understand its polypharmacological profile.
Rational Design for Enhanced Selectivity and Reduced Off-Target Effects
Rational drug design plays a pivotal role in optimizing the therapeutic properties of lead compounds like this compound. By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the molecule to enhance its selectivity for the desired target and minimize off-target effects, which can lead to unwanted side effects.
For instance, in the development of non-covalent Bruton's tyrosine kinase (BTK) inhibitors, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were designed via scaffold hopping from a known inhibitor. nih.gov This approach led to compounds with high potency and excellent selectivity against a large panel of kinases. nih.gov Similarly, for protein tyrosine phosphatase 1B (PTP1B) inhibitors, the introduction of chlorine atoms at specific positions on the pyrrolo[1,2-a]quinoxaline scaffold maintained potency while significantly improving selectivity against the closely related T-cell protein tyrosine phosphatase (TCPTP). nih.gov
Computational modeling and molecular docking studies are invaluable tools in this process, allowing for the prediction of how structural modifications will affect binding affinity and selectivity. nih.govnih.gov This in silico approach, combined with empirical SAR studies, will guide the synthesis of next-generation this compound analogs with improved therapeutic indices.
Exploration of Emerging Therapeutic Applications and Biological Roles
The versatility of the pyrrolo[1,2-a]quinoxaline scaffold suggests that this compound may have therapeutic applications beyond those already identified. wisdomlib.orgmdpi.com The core structure has been associated with a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic effects. nih.govmdpi.comnih.gov
For example, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of multidrug transporters in Candida albicans, demonstrating the potential of this class of compounds in combating antifungal resistance. nih.govrsc.org Other derivatives have shown promise as antiproliferative agents in various cancer cell lines, including leukemia. mdpi.comunisi.itsemanticscholar.org
Furthermore, the photophysical properties of some pyrrolo[1,2-a]quinoxalines, such as aggregation-induced emission, open up possibilities for their use in bioimaging and as fluorescent probes. nih.gov These compounds have shown the ability to localize in specific subcellular compartments like lysosomes, suggesting their utility as tools for cell biology research. nih.gov Future research should continue to explore these and other potential therapeutic areas for this compound, including neurodegenerative diseases and metabolic disorders. core.ac.uk
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[1,2-a]quinoxaline Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development, and the study of pyrrolo[1,2-a]quinoxalines is no exception. nih.gov These technologies can be applied across the entire research and development pipeline, from target identification to clinical trial design.
In the context of this compound, AI and ML algorithms can be used to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives, accelerating the identification of promising candidates.
De Novo Drug Design: Generate novel molecular structures with desired pharmacological properties, expanding the chemical space around the pyrrolo[1,2-a]quinoxaline scaffold.
Pharmacokinetic and Toxicity Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics.
Data Analysis: Analyze large datasets from high-throughput screening and multi-omics studies to identify novel targets and biomarkers associated with the activity of this compound.
By leveraging the power of AI and ML, researchers can significantly enhance the efficiency and success rate of drug discovery efforts focused on the promising this compound scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
